Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-
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Overview
Description
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is a chemical compound with the molecular formula C10H9N5S. It is characterized by the presence of a phenyl group attached to a tetrazole ring, which is further connected to a propiononitrile moiety through a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-bromopropiononitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Introduction of various electrophilic groups onto the phenyl ring.
Scientific Research Applications
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole and phenyl moieties but lacks the propiononitrile group.
3-(1H-Tetrazol-5-yl)propiononitrile: Similar structure but without the phenyl group.
5-Phenyl-1H-tetrazole: Contains the phenyl and tetrazole groups but lacks the thio and propiononitrile functionalities.
Uniqueness: 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propiononitrile is unique due to the combination of its tetrazole, phenyl, and propiononitrile groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
3751-46-0 |
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Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C10H9N5S/c11-7-4-8-16-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
InChI Key |
MRIBCCHYZOSDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC#N |
Origin of Product |
United States |
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